N-[1-(4-nitrophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine
Overview
Description
N-[1-(4-nitrophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine is a chemical compound with the molecular formula C17H19N5O2 and a molecular weight of 325.373 g/mol . This compound is known for its unique structure, which includes a nitrophenyl group, a pyridinyl group, and a piperazinamine moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of N-[1-(4-nitrophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine typically involves the reaction of 4-nitrobenzaldehyde with 4-(2-pyridinyl)-1-piperazinecarboxamide under specific conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and purified by recrystallization.
Chemical Reactions Analysis
N-[1-(4-nitrophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro and pyridine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted derivatives of the original compound.
Scientific Research Applications
N-[1-(4-nitrophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine is utilized in a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Mechanism of Action
The mechanism of action of N-[1-(4-nitrophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine involves its interaction with specific molecular targets and pathways. The nitrophenyl group is known to participate in electron transfer reactions, while the pyridinyl group can interact with various enzymes and receptors. The piperazinamine moiety enhances the compound’s ability to cross cell membranes and reach intracellular targets. These interactions result in the modulation of biological processes, such as inhibition of bacterial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N-[1-(4-nitrophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine can be compared with similar compounds, such as:
N-[1-(4-nitrophenyl)ethylidene]-4-phenyl-1-piperazinamine: This compound has a phenyl group instead of a pyridinyl group, which affects its chemical reactivity and biological activity.
N-[1-(4-nitrophenyl)ethylidene]-4-(2-thiazolyl)-1-piperazinamine: The presence of a thiazolyl group introduces sulfur into the molecule, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of a nitrophenyl group, a pyridinyl group, and a piperazinamine moiety, which together confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
(Z)-1-(4-nitrophenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)ethanimine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-14(15-5-7-16(8-6-15)22(23)24)19-21-12-10-20(11-13-21)17-4-2-3-9-18-17/h2-9H,10-13H2,1H3/b19-14- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCSRGFPAOMMAE-RGEXLXHISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN1CCN(CC1)C2=CC=CC=N2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/N1CCN(CC1)C2=CC=CC=N2)/C3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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